1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole
Overview
Description
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The reaction conditions often include the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Alkaline KMnO4 is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for converting carbonyl groups to alcohols.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields carboxylic acids, while reduction with LiAlH4 produces alcohols.
Scientific Research Applications
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its heterocyclic structure.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: A simpler pyrazole derivative used in the synthesis of more complex molecules.
4-(1H-pyrrol-1-yl)aniline: Contains a pyrrole ring and is used in the synthesis of advanced polymers.
Indole derivatives: Share structural similarities with the pyrrole ring and have diverse biological activities.
Uniqueness
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole is unique due to its combination of three different heterocyclic rings, which confer a wide range of chemical reactivity and potential applications. This structural complexity allows for interactions with multiple biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)-pyrazol-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(21-12-6-9-19-21)17-16(20-10-4-5-11-20)15(13-23-17)14-7-2-1-3-8-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIWKYVQYAVEJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161572 | |
Record name | Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779132-74-9 | |
Record name | Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779132-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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